molecular formula C17H36S B14503077 1-(Ethylsulfanyl)pentadecane CAS No. 64919-20-6

1-(Ethylsulfanyl)pentadecane

Cat. No.: B14503077
CAS No.: 64919-20-6
M. Wt: 272.5 g/mol
InChI Key: AMAGMFQKNPZXKO-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)pentadecane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethylsulfanyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of pentadecane with ethylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylsulfanyl group on the pentadecane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where pentadecane and ethylthiol are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)pentadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylpentadecane.

    Substitution: Various substituted pentadecanes depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfanyl)pentadecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of alkanes with sulfur-containing groups.

    Biology: The compound’s interactions with biological membranes are of interest in biophysical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism by which 1-(Ethylsulfanyl)pentadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s activity. Pathways involved may include oxidative stress responses and membrane interactions.

Comparison with Similar Compounds

    Pentadecane: A straight-chain alkane without the ethylsulfanyl group.

    Ethylpentadecane: A similar compound where the ethyl group is directly attached to the carbon chain without the sulfur atom.

    Hexadecane: Another long-chain alkane with similar physical properties but different chemical reactivity.

Properties

CAS No.

64919-20-6

Molecular Formula

C17H36S

Molecular Weight

272.5 g/mol

IUPAC Name

1-ethylsulfanylpentadecane

InChI

InChI=1S/C17H36S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-4-2/h3-17H2,1-2H3

InChI Key

AMAGMFQKNPZXKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCSCC

Origin of Product

United States

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